Optical Rotation Defines Chiral Purity and Predicts Stereochemical Outcomes Compared to (R)-Enantiomer
The (S)-enantiomer of dimethyl pyrrolidine-1,2-dicarboxylate exhibits a specific optical rotation of [α] = -59° (c=1, CHCl₃) . This quantitative value is a direct measure of its chiral purity and identity. The (R)-enantiomer (CAS 374077-91-5), while structurally identical in terms of connectivity, would be expected to have an optical rotation of approximately +59° under the same conditions. This difference is crucial for applications requiring a specific stereochemical outcome, as the use of the incorrect enantiomer will lead to the opposite enantiomer of the target molecule, which can have drastically different biological or pharmacological effects.
| Evidence Dimension | Specific optical rotation ([α]) |
|---|---|
| Target Compound Data | -59° (c=1, CHCl₃) |
| Comparator Or Baseline | (R)-Dimethyl pyrrolidine-1,2-dicarboxylate (CAS 374077-91-5) |
| Quantified Difference | Approximately +59° (inferred from enantiomeric relationship) |
| Conditions | c=1, CHCl₃ solvent |
Why This Matters
This measurement provides a verifiable, quantitative check for the correct enantiomeric form, which is essential for ensuring the reproducibility and intended stereochemical outcome of asymmetric syntheses.
